13-Hydroperoxylinoleic acid, also known as 13-hydroperoxyoctadecadienoic acid, is a hydroperoxide derivative of linoleic acid. This compound is formed through the enzymatic oxidation of linoleic acid, primarily via the action of lipoxygenases. It plays a significant role in various biological processes and has implications in health and disease due to its involvement in lipid metabolism and signaling pathways.
13-Hydroperoxylinoleic acid is primarily derived from linoleic acid, an essential fatty acid abundant in vegetable oils, nuts, and seeds. The enzymatic conversion occurs predominantly in plants and certain microorganisms, where lipoxygenase enzymes catalyze the oxidation of linoleic acid to produce hydroperoxide derivatives. For instance, studies have shown that lipoxygenases from sources like Chlorella pyrenoidosa can produce both 9- and 13-hydroperoxide derivatives from linoleic acid in equal amounts .
Chemically, 13-hydroperoxylinoleic acid belongs to the class of fatty acid hydroperoxides. It is categorized under lipid peroxides, which are reactive oxygen species that can influence cellular signaling and metabolic pathways.
The synthesis of 13-hydroperoxylinoleic acid can be achieved through various enzymatic methods. A notable approach involves a three-enzyme cascade reaction utilizing lipoxygenase, lipase, and catalase. This method allows for the efficient production of hydroperoxides from safflower oil, achieving yields of up to 70 g/L with high regioselectivity .
The molecular structure of 13-hydroperoxylinoleic acid features a hydroperoxy group (-OOH) at the 13th carbon of the linoleic acid chain. The structural formula can be represented as follows:
The primary reaction involving 13-hydroperoxylinoleic acid is its formation from linoleic acid through the action of lipoxygenases. This reaction can be summarized as:
The mechanism by which 13-hydroperoxylinoleic acid exerts its biological effects involves several pathways:
Research indicates that treatment with 13-hydroperoxylinoleic acid alters the expression of over 3,000 genes in intestinal epithelial cells, impacting metabolic processes and cellular functions .
Relevant analyses indicate that these properties significantly affect its stability and reactivity in biological systems.
13-Hydroperoxylinoleic acid (13-HPODE) is primarily biosynthesized via the stereospecific oxidation of linoleic acid (LA) by lipoxygenase (LOX) enzymes, particularly the ALOX15 (12/15-lipoxygenase) and ALOX15B (15-lipoxygenase type B) isoforms [2] [3] [7]. Both enzymes insert molecular oxygen at the C13 position of LA, but exhibit distinct regio- and stereochemical specificities:
Table 1: Key Properties of LOX Isoforms Synthesizing 13-HPODE
Isoform | Gene Locus | Primary Substrates | Positional Specificity | Tissue Distribution |
---|---|---|---|---|
ALOX15 | Chromosome 17 | LA, AA, EPA, DHA | Dual (13S/9S) | Reticulocytes, macrophages, epithelial cells [2] [7] |
ALOX15B | Chromosome 17 | LA, AA | 13S (from LA) | Prostate, lung, skin, cornea [3] |
Expression of these isoforms is cell-type-specific and regulated by cytokines. For instance, IL-4 induces ALOX15 transcription in monocytes and endothelial cells but fails to activate the enzyme in the latter [2].
Cyclooxygenases (COX-1 and COX-2) contribute to 13-HPODE formation under inflammatory conditions. While primarily involved in prostaglandin synthesis, COX-2 peroxidizes LA during oxidative stress when arachidonic acid levels are depleted [4]. This pathway generates racemic 13-HPODE (13(R/S)-HPODE) due to the enzyme’s symmetric active site, contrasting with the S-stereospecificity of LOX pathways [4] [6]. COX-2-derived 13-HPODE amplifies inflammation by inducing NF-κB activation and pro-inflammatory cytokine release in intestinal epithelial cells [4].
Cytochrome P450 (CYP) epoxygenases, notably CYP2C9 and CYP2J2, oxidize LA via bis-allylic hydroxylation at C11, yielding unstable hydroxy intermediates that rearrange to racemic 13-HPODE [8]. This non-specific mechanism contrasts with LOX-mediated catalysis:
Non-enzymatic peroxidation of LA occurs through two distinct pathways:
Table 2: Comparison of Enzymatic vs. Non-Enzymatic 13-HPODE Formation
Mechanism | Catalyst | Stereochemistry | Key Products | Biological Context |
---|---|---|---|---|
ALOX15/ALOX15B | Non-heme iron | 13S-HPODE | 13(S)-HODE, oxo-alkenes | Inflammatory signaling [2] [7] |
COX-2 | Heme iron | Racemic | 13(R/S)-HPODE, ketones | Oxidative stress [4] |
CYP epoxygenases | Heme iron | Racemic | Epoxides, diols | Drug metabolism [8] |
Free radical oxidation | ROS (•OH, ROO•) | Racemic | 4-HNE, alkanals | Lipid peroxidation [5] [9] |
Singlet oxygen | Photosensitizers | None | Hydroperoxides, aldehydes | Photooxidation [6] |
Decomposition of 13-HPODE generates cytotoxic aldehydes like 4-hydroxy-2E-nonenal (4-HNE) via two pathways:
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